Benzyltriethylammonium borohydride

Description

Contextualization within Modern Synthetic Reagents

In the landscape of modern synthetic chemistry, reducing agents are fundamental tools, with reagents ranging from the highly reactive lithium aluminum hydride (LiAlH₄) to the milder sodium borohydride (B1222165) (NaBH₄). libretexts.orguniurb.itvanderbilt.edu Benzyltriethylammonium borohydride, often abbreviated as [BnEt₃N][BH₄], occupies a strategic position within this spectrum. It is recognized as a more selective and milder reducing agent compared to LiAlH₄, offering chemists greater control over chemical transformations. smolecule.com Its enhanced stability in various organic solvents further distinguishes it from more aggressive hydridic reagents that require strictly anhydrous conditions. rushim.ru

The presence of the bulky benzyltriethylammonium cation modulates the reducing power of the borohydride anion, rendering it more chemoselective. This allows for the targeted reduction of specific functional groups within a complex molecule, a crucial advantage in multi-step organic synthesis. smolecule.com Unlike sodium borohydride, which is generally used for the reduction of aldehydes and ketones in protic solvents, this compound exhibits a broader range of applications, including the selective reduction of carboxylic acids in the presence of other functionalities, a transformation not readily achieved with NaBH₄ alone. smolecule.comrsc.org

Historical Trajectory and Initial Discoveries Pertaining to Quaternary Ammonium (B1175870) Borohydrides

The journey towards understanding and utilizing quaternary ammonium borohydrides began with the foundational work on alkali metal borohydrides by Hermann Irving Schlesinger and Herbert C. Brown in the 1940s. tcichemicals.com This pioneering research laid the groundwork for the development of a new class of borohydride reagents.

A significant milestone in this trajectory was the 1952 publication by M. Douglas Banus, Robert W. Bragdon, and Thomas R. P. Gibb, Jr., in the Journal of the American Chemical Society. smolecule.com This seminal paper described the metathetical preparation of several quaternary ammonium borohydrides, including tetramethyl-, tetraethyl-, and benzyltrimethylammonium (B79724) borohydrides, from the corresponding quaternary ammonium halides and an alkali metal borohydride. smolecule.com The researchers demonstrated that these compounds could be synthesized via aqueous phase metathesis, a notable finding given the reactivity of metal borohydrides with water. smolecule.com They observed that the stability of these borohydrides was linked to the nature of the cation, with the fully substituted quaternary ammonium cations conferring greater stability compared to their partially substituted or unsubstituted ammonium counterparts. smolecule.com This early work was instrumental in establishing the synthesis and fundamental properties of this class of compounds, paving the way for their eventual exploration as specialized reagents in organic synthesis.

Structural Framework and its Implications for Reactivity

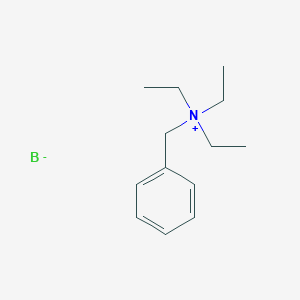

The unique reactivity of this compound is intrinsically linked to its molecular architecture. The compound consists of a borohydride anion ([BH₄]⁻) and a large, sterically hindered benzyltriethylammonium cation ([BnEt₃N]⁺). This cationic component is not merely a spectator ion; it plays a crucial role in modulating the reactivity of the hydride source.

The bulky and non-polar nature of the benzyl (B1604629) and ethyl groups surrounding the positively charged nitrogen atom influences the solubility of the reagent in organic solvents and, more importantly, its reducing behavior. The large cation can influence the approach of the borohydride anion to the substrate, leading to enhanced stereoselectivity in certain reactions. Furthermore, the nature of the cation can affect the ion-pairing with the borohydride anion, which in turn can alter its nucleophilicity and reducing strength. This is a key distinction from simple alkali metal borohydrides like NaBH₄, where the small, hard sodium cation has a different influence on the reactivity of the [BH₄]⁻ anion. The structural design of this compound thus provides a tool for fine-tuning reduction reactions, allowing for a degree of selectivity that is often difficult to achieve with less sterically demanding borohydride reagents.

Overview of Research Domains Utilizing this compound

The primary domain of application for this compound is in selective organic synthesis, where its unique reactivity profile is highly valued. Key areas of research where this reagent has demonstrated significant utility include:

Selective Reduction of Carboxylic Acids: One of the most notable applications of this compound is its ability to selectively reduce carboxylic acids to the corresponding primary alcohols. This is often achieved in combination with an activating agent like trimethylsilyl (B98337) chloride (TMSCl). smolecule.com This method is particularly valuable as it can be performed in the presence of other reducible functional groups such as esters, lactones, nitro groups, and chloro substituents, which remain unaffected. smolecule.com This chemoselectivity offers a significant advantage over more powerful and less selective reducing agents.

Anti-Markovnikov Hydration of Alkenes: this compound plays a role in the anti-Markovnikov hydration of alkenes, a fundamental transformation in organic synthesis that yields alcohols with a regioselectivity opposite to that predicted by Markovnikov's rule. libretexts.orgresearchgate.netlibretexts.org In conjunction with transition metal catalysts like titanium tetrachloride, it can be used to generate titanium(III) tetrahydroborate in situ, which then effects the anti-Markovnikov hydration. nih.gov

Reduction of Carbonyl Compounds: While NaBH₄ is the workhorse for aldehyde and ketone reductions, this compound also finds application in the reduction of these carbonyl functionalities, often with different selectivity profiles due to its steric bulk. libretexts.orgsmolecule.comnih.gov

The following tables provide a summary of representative reductions carried out using this compound and related systems, showcasing its utility in organic synthesis.

Table 1: Selective Reduction of Carboxylic Acids

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzoic acid | Benzyl alcohol | [BnEt₃N][BH₄], TMSCl, CH₂Cl₂ | High |

| 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | [BnEt₃N][BH₄], TMSCl, CH₂Cl₂ | High |

| 4-Chlorobenzoic acid | 4-Chlorobenzyl alcohol | [BnEt₃N][BH₄], TMSCl, CH₂Cl₂ | High |

Table 2: Anti-Markovnikov Hydration of Alkenes

| Substrate | Product | Conditions | Regioselectivity (anti-Markovnikov:Markovnikov) |

|---|---|---|---|

| 1-Octene | 1-Octanol | [BnEt₃N][BH₄], TiCl₄ | High |

| Styrene | 2-Phenylethanol | [BnEt₃N][BH₄], TiCl₄ | High |

Data in the tables are representative and compiled from various sources describing the reactivity of this compound and related systems. smolecule.comnih.gov

Beyond these well-established applications, research suggests potential uses for this compound in other areas of chemical science. Its chloride counterpart, benzyltriethylammonium chloride, is a well-known phase-transfer catalyst, hinting at the potential for the borohydride salt to participate in or catalyze various organic transformations. chemicalbook.comchemicalbook.com Furthermore, the unique properties of this and other quaternary ammonium salts suggest that they could be explored as components in the synthesis of novel materials with specific functionalities, although this remains a less developed area of research. chemicalbook.com

Structure

2D Structure

Properties

InChI |

InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWCEJYXHFBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85874-45-9 | |

| Record name | Benzyltriethylammonium Borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyltriethylammonium Borohydride

General Synthetic Routes and Precursors

The synthesis of benzyltriethylammonium borohydride (B1222165) is typically achieved through a two-step process. The primary route involves the initial formation of a benzyltriethylammonium halide, which then undergoes a metathesis (double displacement) reaction with an alkali metal borohydride. smolecule.comacs.org

Step 1: Quaternization of Triethylamine (B128534) The first step is a quaternization reaction to form the benzyltriethylammonium cation. This is accomplished by reacting triethylamine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. smolecule.comchemicalbook.comgoogle.com The lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming the stable quaternary ammonium (B1175870) salt.

Reaction: C₆H₅CH₂X + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺X⁻ (where X = Cl, Br)

Step 2: Metathesis with a Borohydride Salt The resulting benzyltriethylammonium halide is then treated with a borohydride salt, most commonly sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). smolecule.comacs.org In this step, the halide anion is exchanged for the borohydride anion (BH₄⁻), yielding benzyltriethylammonium borohydride. smolecule.com The choice between sodium and lithium borohydride can depend on factors like solubility and desired reaction conditions. acs.org

Reaction: [C₆H₅CH₂N(C₂H₅)₃]⁺X⁻ + MBH₄ → [C₆H₅CH₂N(C₂H₅)₃]⁺BH₄⁻ + MX (where M = Na, Li)

The primary precursors for this synthesis are outlined in the table below.

| Precursor | Chemical Formula | Role in Synthesis |

| Triethylamine | N(C₂H₅)₃ | Nitrogen source for the quaternary ammonium cation |

| Benzyl Chloride | C₆H₅CH₂Cl | Benzyl group source and electrophile |

| Benzyl Bromide | C₆H₅CH₂Br | Alternative benzyl group source and electrophile |

| Sodium Borohydride | NaBH₄ | Borohydride anion (BH₄⁻) donor |

| Lithium Borohydride | LiBH₄ | Alternative borohydride anion (BH₄⁻) donor |

Optimized Reaction Conditions for Preparation

The efficiency and purity of the synthesized this compound are highly dependent on the specific reaction conditions employed during its preparation.

The selection of an appropriate solvent and the control of temperature are critical in both stages of the synthesis.

For the initial quaternization reaction, various organic solvents can be utilized. A Chinese patent suggests that using acetone (B3395972) as a single solvent for the reaction between triethylamine and benzyl chloride offers significant advantages, including lower reaction temperatures (60-66 °C) and easier workup. google.com Alternatively, tetrahydrofuran (B95107) (THF) is also a suitable solvent, with the reaction proceeding effectively at room temperature. chemicalbook.com

The subsequent metathesis reaction often employs aqueous systems, particularly when using water-soluble borohydride salts. To mitigate the decomposition of the borohydride, which reacts with water, these reactions are typically conducted at reduced temperatures. It has been found that lithium borohydride can be dissolved in water at or below 0°C with only minor loss of activity, creating a solution stable enough for use over several hours. acs.org The use of aqueous amines and alcohols has also been explored but appears to offer no significant advantages over water. acs.org

| Synthesis Step | Solvent | Temperature | Notes |

| Quaternization | Acetone | 60-66 °C | Allows for energy savings and simple solvent recycling. google.com |

| Quaternization | Tetrahydrofuran (THF) | Room Temperature | A common laboratory-scale solvent for this type of reaction. chemicalbook.com |

| Metathesis | Water | ≤ 0 °C | Minimizes the decomposition of the borohydride reagent. acs.org |

Obtaining research-grade this compound requires careful purification. The intermediate benzyltriethylammonium halide often precipitates from the reaction mixture as a white solid. This solid can be isolated by filtration and purified by washing with a cold solvent, such as ice-cold diethyl ether, to remove unreacted starting materials and byproducts. chemicalbook.com

The final product, this compound, is a white, crystalline solid that is sensitive to moisture. acs.orgthermofisher.com Therefore, its purification and handling must be performed under dry, inert conditions, for instance, in a dry-box under an argon or nitrogen atmosphere. acs.orgthermofisher.com Filtration of the final product followed by washing with a suitable dry solvent and drying in vacuo is a standard procedure to obtain a pure, research-grade material. chemicalbook.com

Considerations for Scalability in Laboratory Synthesis

When scaling up the synthesis of this compound from the benchtop to a larger laboratory scale, several factors must be considered to maintain efficiency, safety, and cost-effectiveness.

One key consideration is the choice of solvent in the quaternization step. The use of a single, recyclable solvent like acetone is highly advantageous for larger-scale operations. It simplifies the process control, reduces energy consumption by allowing for lower reaction temperatures, and minimizes chemical waste, which in turn lowers production costs. google.com

The choice of precursors is also critical. Sodium borohydride is generally less expensive and more commercially available in bulk than lithium borohydride, making it a more economical choice for large-scale synthesis. energy.gov

Process control becomes increasingly important at a larger scale. The quaternization reaction can be exothermic, and maintaining the optimal temperature range (e.g., 60-66 °C) requires efficient heat management. google.com Similarly, for the metathesis step, the ability to maintain low temperatures (≤ 0°C) consistently is crucial to prevent the decomposition of the borohydride reagent and ensure a high yield. acs.org The handling of the moisture-sensitive final product also necessitates equipment and protocols that can effectively exclude atmospheric moisture during filtration, washing, and storage. thermofisher.com

Mechanistic Investigations of Reduction Reactions Involving Benzyltriethylammonium Borohydride

Fundamental Principles of Hydride Transfer in Benzyltriethylammonium Borohydride (B1222165) Reductions

The primary reactive species in reductions utilizing benzyltriethylammonium borohydride is the tetrahydroborate anion, BH₄⁻. The fundamental principle of these reactions lies in the transfer of a hydride ion (H⁻) from the borohydride anion to an electrophilic center, most commonly the carbon atom of a carbonyl group. chemguide.co.uklibretexts.org This process is a nucleophilic addition reaction. chemguide.co.uk The carbon-oxygen double bond of a carbonyl group is significantly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon an ideal target for nucleophilic attack by the hydride ion. chemguide.co.uklibretexts.org

The mechanism proceeds through the attack of the hydride ion on the electrophilic carbonyl carbon. chemguide.co.ukacsgcipr.org This results in the formation of a new carbon-hydrogen bond and the cleavage of the pi bond of the carbonyl group, with the electrons moving to the oxygen atom to form an alkoxide intermediate. chemguide.co.uklibretexts.org Subsequently, this alkoxide is protonated, typically by a protic solvent or during an aqueous workup, to yield the final alcohol product. libretexts.orgacsgcipr.org While four hydride ions are theoretically available for transfer from each borohydride anion, in practice, it can be challenging to utilize all four. acsgcipr.org

Role of the Quaternary Ammonium (B1175870) Cation in Reaction Pathways

The benzyltriethylammonium cation ([PhCH₂NEt₃]⁺) plays a crucial, albeit indirect, role in the reaction pathway. Unlike simple alkali metal cations such as Na⁺ or Li⁺, which can coordinate to and activate the carbonyl oxygen, the large, sterically hindered quaternary ammonium cation is less likely to function as a potent Lewis acid. harvard.edu However, its primary role is to enhance the solubility and stability of the borohydride anion in organic solvents, particularly in less polar media like dichloromethane (B109758) where sodium borohydride is poorly soluble. acs.org This allows the reduction to be carried out under homogeneous conditions, which can lead to milder reaction conditions and improved selectivity.

The nature of the cation can also influence the stereochemical outcome of the reduction. While specific studies on the benzyltriethylammonium cation's influence are limited, research on other pyridinium salts in borohydride reductions has shown that the acidity of the cation can affect the reaction pathway, sometimes favoring acetal formation over reduction. rsc.org The large size of the quaternary ammonium cation can also influence the approach of the borohydride to the substrate, potentially impacting diastereoselectivity in the reduction of chiral or sterically hindered ketones.

Proposed Reaction Intermediates

Initial Hydride Transfer: [PhCH₂NEt₃]⁺[BH₄]⁻ + R₂C=O → [PhCH₂NEt₃]⁺[H₃B-O-CHR₂]⁻

Subsequent Hydride Transfers: The resulting alkoxyborohydride is also a reducing agent, and the remaining B-H bonds can react with additional molecules of the carbonyl compound. This proceeds stepwise until all four hydride ions have been transferred, leading to the formation of a tetra-alkoxyborate intermediate. [PhCH₂NEt₃]⁺[H₃B-O-CHR₂]⁻ + 3 R₂C=O → [PhCH₂NEt₃]⁺[B(O-CHR₂)₄]⁻

Hydrolysis: This tetra-alkoxyborate intermediate is stable until a proton source is introduced, typically during workup. Hydrolysis of this intermediate liberates the final alcohol product and inorganic boron byproducts. [PhCH₂NEt₃]⁺[B(O-CHR₂)₄]⁻ + 4 H₂O → 4 R₂CHOH + [PhCH₂NEt₃]⁺[B(OH)₄]⁻

In reactions involving co-reagents, the nature of the intermediates changes significantly, as discussed in the following sections.

Influence of Co-reagents on Reaction Mechanisms

Chlorotrimethylsilane (B32843) Co-reagent Systems

The combination of this compound and chlorotrimethylsilane (TMSCl) in dichloromethane creates a powerful and selective reducing system, particularly for the conversion of carboxylic acids to their corresponding primary alcohols. tandfonline.com The mechanism of this reaction, while not definitively established, is thought to involve the in-situ formation of a more reactive silyloxyborohydride species or borane itself. tandfonline.comresearchgate.net

The reaction is initiated by the interaction between the borohydride and chlorotrimethylsilane. This is followed by the activation of the carboxylic acid, possibly through the formation of a silyl ester intermediate, which is more susceptible to reduction. The active reducing species then transfers a hydride to the activated carboxylic acid derivative. The reaction is generally carried out at temperatures ranging from 0°C to room temperature and is notable for its high yields and tolerance of other functional groups such as nitro, chloro, and thiol moieties. tandfonline.com

A key advantage of this system is its enhanced selectivity compared to other borohydride systems. For instance, esters and lactones are largely unreactive under these conditions, allowing for the selective reduction of carboxylic acids in their presence. tandfonline.com

The table below summarizes the reduction of various carboxylic acids using the this compound-chlorotrimethylsilane system. tandfonline.com

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetic acid | 2-Phenylethanol | 3 | 92 |

| 2 | 4-Nitrophenylacetic acid | 2-(4-Nitrophenyl)ethanol | 3 | 90 |

| 3 | Cinnamic acid | Cinnamyl alcohol | 4 | 88 |

| 4 | 4-Chlorocinnamic acid | 3-(4-Chlorophenyl)prop-2-en-1-ol | 4 | 85 |

| 5 | Benzoic acid | Benzyl (B1604629) alcohol | 5 | 95 |

| 6 | 4-Nitrobenzoic acid | (4-Nitrophenyl)methanol | 3 | 94 |

| 7 | 4-Chlorobenzoic acid | (4-Chlorophenyl)methanol | 5 | 90 |

| 8 | Thiophene-2-carboxylic acid | Thiophen-2-ylmethanol | 6 | 85 |

| 9 | 4-(Methoxycarbonyl)benzoic acid | Methyl 4-(hydroxymethyl)benzoate | 6 | 80 |

| 10 | Adipic acid | Hexane-1,6-diol | 6 | 82 |

| 11 | Phenylpropiolic acid | Prop-2-yn-1-ol | 4 | 80 |

| 12 | 3-Mercaptopropionic acid | 3-Mercaptopropan-1-ol | 3 | 75 |

| 13 | Cyclohexanecarboxylic acid | Cyclohexylmethanol | 5 | 90 |

| 14 | Valeric acid | Pentan-1-ol | 4 | 88 |

| 15 | Valerolactone | No reaction | 8 | 0 |

| 16 | Ethyl benzoate | No reaction | 8 | 0 |

Transition Metal Halide Systems (e.g., Diisopropoxytitanium Dichloride)

The combination of this compound with transition metal halides generates novel reducing agents with unique reactivity and selectivity. A notable example is the reaction with diisopropoxytitanium dichloride, which forms diisopropoxytitanium(III) tetrahydroborate. acs.org This in-situ generated reagent exhibits remarkable selectivity for the 1,2-reduction of α,β-unsaturated carbonyl compounds to the corresponding allylic alcohols, with minimal formation of the 1,4-addition (conjugate reduction) product. acs.org

The proposed mechanism involves the formation of the active titanium(III) borohydride species, which then coordinates to the carbonyl oxygen of the enone. This coordination enhances the electrophilicity of the carbonyl carbon and directs the hydride transfer specifically to this position, thus favoring the 1,2-reduction pathway. The reaction is typically performed at low temperatures, such as -20°C, in dichloromethane and proceeds rapidly to give excellent yields of the desired allylic alcohols. acs.org

This method provides a highly effective alternative to other selective 1,2-reduction systems, such as the Luche reduction (NaBH₄/CeCl₃). rsc.org The high degree of selectivity is demonstrated in the reduction of various cyclic and acyclic enones, where the corresponding allylic alcohols are formed almost exclusively. acs.org

The following table illustrates the selective 1,2-reduction of α,β-unsaturated carbonyl compounds using the diisopropoxytitanium(III) tetrahydroborate system derived from this compound. acs.org

| Entry | Substrate | Product | Yield (%) | Selectivity (1,2- vs 1,4-reduction) |

| 1 | 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 95 | >99:1 |

| 2 | 2-Cyclopenten-1-one | 2-Cyclopenten-1-ol | 92 | >99:1 |

| 3 | Chalcone | 1,3-Diphenylprop-2-en-1-ol | 98 | >99:1 |

| 4 | Benzylideneacetone | 4-Phenylbut-3-en-2-ol | 96 | >99:1 |

| 5 | (R)-(-)-Carvone | (-)-cis-Carveol | 94 | >99:1 |

| 6 | 3-Methyl-2-cyclohexen-1-one | 3-Methyl-2-cyclohexen-1-ol | 93 | >99:1 |

| 7 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-ol | 95 | >99:1 |

Kinetic and Thermodynamic Aspects of this compound Reductions

Detailed kinetic and thermodynamic studies specifically on reductions involving this compound are not extensively available in the reviewed literature. However, insights can be drawn from studies on analogous quaternary ammonium borohydrides, such as tetramethylammonium borohydride.

Kinetic investigations of the reduction of aldehydes and ketones by tetramethylammonium borohydride in dimethyl sulfoxide-water systems have shown that the reactions typically follow second-order kinetics—first order in the borohydride and first order in the carbonyl compound. nih.gov The rate of reduction is influenced by the solvent composition, with reaction rates generally decreasing as the water content of the solvent is reduced. nih.gov

The activation parameters for borohydride reductions can be significantly influenced by the reaction conditions and the nature of the substrate. For instance, in some systems, a negative kinetic temperature effect has been observed, where the reaction rate decreases as the temperature increases. This phenomenon is often attributed to the formation of a pre-reaction intermediate, where the energy difference between the reactants and the intermediate is larger than that between the intermediate and the transition state.

Thermodynamically, the reduction of a carbonyl group by a borohydride is an exothermic process, driven by the formation of a stable C-H bond and the subsequent formation of a stable alcohol upon protonation. The precise thermodynamic parameters would depend on the specific substrate and reaction conditions.

Applications of Benzyltriethylammonium Borohydride in Organic Synthesis

Selective Reduction of Carbonyl Compounds

The selective reduction of carbonyl groups is a fundamental transformation in organic synthesis. While many borohydride (B1222165) reagents are known for this purpose, the specific applications of benzyltriethylammonium borohydride are centered on systems where chemoselectivity is required.

Aldehyde and Ketone Reduction to Alcohols

Detailed research findings on the standalone use of this compound for the simple reduction of aldehydes and ketones to alcohols are not extensively covered in the provided search results. However, its application in more complex systems provides insight into its reactivity. For instance, the reagent system of this compound with chlorotrimethylsilane (B32843) shows notable chemoselectivity. This system is effective for reducing carboxylic acids while leaving other carbonyl functionalities, such as esters (e.g., ethyl benzoate) and lactones (e.g., Valerolactone), largely unaffected. tandfonline.com This suggests a degree of selectivity that could be advantageous in multifunctional molecules, though specific data on its performance with a wide range of simple aldehydes and ketones is limited.

Diastereoselective Reduction of Acyclic α- and β-Hydroxyketones

Specific studies detailing the use of this compound for the diastereoselective reduction of acyclic α- and β-hydroxyketones are not available in the provided search results. Research in this area typically focuses on other reagents designed to achieve high levels of 1,2- or 1,3-asymmetric induction through chelation control or sterically directed hydride delivery.

Diastereoselective Reduction of 1,2- and 1,3-Diketones

Information regarding the application of this compound for the diastereoselective reduction of 1,2- and 1,3-diketones is not present in the available search results.

Reduction of Carboxylic Acids and Derivatives

A significant application of this compound is in the reduction of carboxylic acids, a transformation for which milder reagents like sodium borohydride are typically ineffective.

Direct Reduction of Carboxylic Acids to Alcohols

A combination of this compound and chlorotrimethylsilane (in a 1:1 molar ratio) has been identified as a convenient and effective reagent system for the selective, direct reduction of carboxylic acids to their corresponding primary alcohols. tandfonline.comsemanticscholar.org This methodology is noteworthy for its mild reaction conditions, typically carried out in dichloromethane (B109758) at temperatures ranging from 0°C to room temperature (25°C). tandfonline.comtandfonline.com The reactions are generally completed within 3 to 6 hours, yielding the alcohol products in high purity and yield. tandfonline.com

The process involves adding chlorotrimethylsilane to a solution of this compound in dichloromethane, followed by the addition of the carboxylic acid. tandfonline.com The reaction mixture is then stirred for several hours before being worked up with a sodium bicarbonate solution. tandfonline.com This method has been successfully applied to a wide variety of aliphatic and aromatic carboxylic acids. tandfonline.com An advantage of this system is its selectivity; it effectively reduces carboxylic acids while not affecting ester or lactone functionalities under the same conditions. tandfonline.com

Table 1: Reduction of Various Carboxylic Acids using this compound–Chlorotrimethylsilane tandfonline.com

| Entry | Substrate (Carboxylic Acid) | Time (h) | Product (Alcohol) | Yield (%) |

| 1 | Phenylacetic acid | 3.0 | 2-Phenylethanol | 95 |

| 2 | Cinnamic acid | 3.5 | Cinnamyl alcohol | 92 |

| 3 | Benzoic acid | 4.0 | Benzyl (B1604629) alcohol | 94 |

| 4 | p-Anisic acid | 4.0 | p-Anisyl alcohol | 93 |

| 5 | p-Chlorobenzoic acid | 3.5 | p-Chlorobenzyl alcohol | 92 |

| 6 | p-Nitrobenzoic acid | 3.0 | p-Nitrobenzyl alcohol | 96 |

| 7 | Adipic acid | 6.0 | 1,6-Hexanediol | 85 |

| 8 | Phenylmalonic acid | 5.0 | 2-Phenyl-1,3-propanediol | 82 |

| 9 | Heptanoic acid | 3.5 | 1-Heptanol | 90 |

| 10 | Cyclohexanecarboxylic acid | 4.0 | Cyclohexylmethanol | 88 |

| 11 | Chloroacetic acid | 3.0 | 2-Chloroethanol | 85 |

| 12 | Phenylpropiolic acid | 3.0 | 3-Phenyl-2-propyn-1-ol | 80 |

| 13 | Anthranilic acid | 5.0 | 2-Aminobenzyl alcohol | 75 |

| 14 | Nicotinic acid | 6.0 | 3-Pyridinemethanol | 70 |

Reduction of Acid Chlorides

This compound is an effective reagent for the reduction of acid chlorides to their corresponding primary alcohols. This transformation is a fundamental process in organic synthesis, allowing for the conversion of a highly reactive carboxylic acid derivative into a versatile alcohol functional group. The reaction typically proceeds with high efficiency under mild conditions.

While specific data on the reduction of a wide range of acid chlorides using solely this compound is not extensively detailed in the available literature, the analogous reduction of carboxylic acids using a combination of this compound and chlorotrimethylsilane suggests a powerful and selective reducing system. This combination has been shown to reduce various carboxylic acids to alcohols in high yields. researchgate.netresearchgate.net Given that acid chlorides are generally more reactive towards nucleophilic reducing agents than carboxylic acids, it can be inferred that this compound would effectively reduce acid chlorides.

The general mechanism for the reduction of an acid chloride with a borohydride reagent involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form an aldehyde. The resulting aldehyde is then rapidly reduced further by another equivalent of the borohydride reagent to the corresponding primary alcohol upon an acidic workup.

Reduction of N-Boc-Protected Amino Acids

The reduction of the carboxylic acid functionality in N-Boc-protected amino acids to the corresponding amino alcohols is a crucial step in the synthesis of peptidomimetics and other biologically active molecules. This compound, particularly in combination with activating agents, provides a valuable tool for this transformation.

The direct reduction of the carboxylic acid group of N-Boc-protected amino acids can be challenging due to the presence of the acidic proton of the carboxyl group, which can react with the hydride reagent. Therefore, the carboxylic acid is often activated in situ to facilitate the reduction. One common strategy involves the formation of a mixed anhydride. For instance, treatment of an N-protected amino acid with ethyl chloroformate can form a reactive mixed anhydride, which is then readily reduced by a borohydride reagent. core.ac.uk While many procedures utilize sodium borohydride for this reduction step, the reactivity profile of this compound suggests its applicability in similar protocols.

The combination of this compound and chlorotrimethylsilane has been reported for the selective reduction of carboxylic acids to alcohols, a reaction that is directly analogous to the reduction of the carboxylic acid moiety in N-Boc-protected amino acids. researchgate.netresearchgate.net This methodology offers a promising route for the synthesis of N-Boc-protected amino alcohols.

Below is a representative table of N-Boc-protected amino acids that can be reduced to their corresponding amino alcohols, a transformation for which this compound is a potentially effective reagent.

| N-Boc-Protected Amino Acid | Corresponding Amino Alcohol |

| N-Boc-Alanine | N-Boc-Alaninol |

| N-Boc-Valine | N-Boc-Valinol |

| N-Boc-Leucine | N-Boc-Leucinol |

| N-Boc-Phenylalanine | N-Boc-Phenylalaninol |

| N-Boc-Serine(OBn) | N-Boc-Serinol(OBn) |

Reactions with Unsaturated Hydrocarbons

This compound plays a significant role in the hydroboration of unsaturated hydrocarbons, a powerful method for the synthesis of alcohols with specific regioselectivity.

Anti-Markovnikov Conversion of Alkenes to Alcohols with Co-reagents

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, allowing for the anti-Markovnikov addition of water across a double bond to produce alcohols. This reaction typically involves a borane reagent that adds to the alkene, followed by an oxidative workup. While borane (BH₃) and its complexes are the most common hydroborating agents, borohydride reagents can also be utilized in the presence of suitable co-reagents to generate the active hydroborating species.

The regioselectivity of the hydroboration reaction is governed by both steric and electronic factors, leading to the boron atom adding to the less substituted carbon of the double bond. Subsequent oxidation of the carbon-boron bond, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, resulting in the anti-Markovnikov alcohol product. chemrxiv.orgquora.comlibretexts.org

While specific studies detailing the use of this compound as the primary borohydride source in a comprehensive set of hydroboration-oxidation reactions are not prevalent in the provided search results, the fundamental principles of borohydride chemistry suggest its potential in this area. In such a system, a co-reagent would be required to generate the active borane species from the borohydride.

The following table illustrates the expected anti-Markovnikov products from the hydroboration-oxidation of various alkenes, a transformation where a borohydride reagent like this compound could potentially be employed in conjunction with an appropriate co-reagent.

| Alkene | Co-reagent | Product (Anti-Markovnikov Alcohol) |

| 1-Hexene | e.g., BF₃·OEt₂ | 1-Hexanol |

| Styrene | e.g., BF₃·OEt₂ | 2-Phenylethanol |

| α-Methylstyrene | e.g., BF₃·OEt₂ | 2-Phenyl-1-propanol |

| Cyclohexene | e.g., BF₃·OEt₂ | Cyclohexanol |

Reactions with Enol Ethers leading to Diols and Alcohols

Information regarding the specific reactions of this compound with enol ethers to produce diols and alcohols is not available in the provided search results. However, based on the known reactivity of borohydride reagents, some potential transformations can be postulated.

Enol ethers possess a nucleophilic double bond that could potentially react with a hydroborating agent generated from this compound and a suitable co-reagent. Hydroboration of the double bond followed by oxidation would lead to the formation of a β-hydroxy ether. Subsequent cleavage of the ether linkage, depending on the reaction conditions and the structure of the enol ether, could potentially yield a diol.

Alternatively, if the enol ether were to be hydrolyzed to the corresponding aldehyde or ketone prior to or during the reaction, the borohydride would readily reduce the carbonyl group to the corresponding alcohol. Without specific research data, these proposed reaction pathways remain speculative.

Specialized Synthetic Transformations

Beyond its use in fundamental reductions and hydroborations, this compound has potential applications in more complex and specialized synthetic endeavors.

Role in Other Multistep Organic Syntheses

This compound serves as a valuable reagent in various multistep organic syntheses due to its efficacy as a powerful and selective reducing agent. chemimpex.com Its utility is particularly noted in transformations where mild reaction conditions and chemoselectivity are essential for preserving other functional groups within a complex molecule. chemimpex.com This allows for its integration into sophisticated synthetic pathways, aiding in the efficient construction of elaborate molecular architectures.

One of the significant applications of this compound in a multistep context is the selective reduction of carboxylic acids to their corresponding primary alcohols. This transformation is a fundamental step in organic synthesis, often serving as a crucial link in a longer synthetic sequence. A reagent system combining this compound with chlorotrimethylsilane in dichloromethane has been demonstrated to be highly effective for this purpose. The reaction proceeds under very mild conditions, typically at temperatures between 0°C and 25°C, and is completed within a few hours.

The research findings for the selective reduction of various carboxylic acids are detailed in the table below.

| Entry | Substrate (Carboxylic Acid) | Product (Alcohol) | Time (h) | Yield (%) |

| 1 | Benzoic acid | Benzyl alcohol | 3 | 92 |

| 2 | Phenylacetic acid | 2-Phenylethanol | 3 | 94 |

| 3 | 4-Nitrobenzoic acid | (4-Nitrophenyl)methanol | 4 | 90 |

| 4 | Cinnamic acid | Cinnamyl alcohol | 3 | 95 |

| 5 | 4-Chlorobenzoic acid | (4-Chlorophenyl)methanol | 4 | 93 |

| 6 | Hexanoic acid | 1-Hexanol | 5 | 88 |

| 7 | Cyclohexanecarboxylic acid | Cyclohexylmethanol | 6 | 85 |

| 8 | Oleic acid | Oleyl alcohol | 5 | 86 |

| 9 | Thiophene-2-carboxylic acid | Thiophen-2-ylmethanol | 3 | 90 |

| 10 | Picolinic acid | 2-Pyridinemethanol | 4 | 87 |

| 11 | Adipic acid | 1,6-Hexanediol | 6 | 82 |

| 12 | Methyl hydrogen succinate | Methyl 4-hydroxybutanoate | 4 | 85 |

This compound has also been effectively employed as a key reagent in the Batcho-Leimgruber indole synthesis . This powerful method provides a route to indoles from o-nitrotoluenes. A specific application of this can be seen in a multistep synthesis designed to produce 7-formyl-indole.

Selectivity and Stereochemical Control in Benzyltriethylammonium Borohydride Mediated Reactions

Chemoselectivity Profile Across Diverse Functional Groups

The differential reactivity of benzyltriethylammonium borohydride (B1222165) towards various functional groups allows for the selective reduction of a target group in a multifunctional compound.

Aldehydes and Ketones: Like other borohydride reagents, benzyltriethylammonium borohydride exhibits a significant preference for the reduction of aldehydes over ketones. This chemoselectivity is attributed to the greater electrophilicity of the aldehyde carbonyl carbon compared to that of a ketone. Polystyrene-supported benzyltributylammonium borohydride, a related polymeric reagent, has demonstrated this selectivity, efficiently reducing aldehydes while leaving ketones largely unaffected under similar conditions researchgate.net.

Carboxylic Acids, Esters, and Acid Chlorides: Generally, borohydride reagents are not potent enough to reduce carboxylic acids and their derivatives like esters under standard conditions mdma.ch. The lower electrophilicity of the carbonyl carbon in esters and the acidic nature of carboxylic acids, which can react with the hydride reagent in a non-reductive manner, contribute to this lack of reactivity reddit.com. However, the reactivity of this compound can be enhanced. In combination with chlorotrimethylsilane (B32843), it forms a convenient system for the selective reduction of carboxylic acids to alcohols researchgate.net. Acid chlorides, being more reactive than esters, can be reduced by borohydride reagents chemistrysteps.comjconsortium.comyoutube.com.

Imines: Quaternary ammonium (B1175870) borohydrides have been shown to be effective in the reduction of imines to their corresponding amines researchgate.net.

The following table summarizes the general chemoselectivity of borohydride reagents, which is expected to be largely applicable to this compound.

| Functional Group | Reactivity with this compound | Product |

|---|---|---|

| Aldehyde | High | Primary Alcohol |

| Ketone | Moderate | Secondary Alcohol |

| Acid Chloride | Moderate to High | Primary Alcohol |

| Ester | Low (requires activation) | Primary Alcohol |

| Carboxylic Acid | Low (requires activation) | Primary Alcohol |

| Imine | Moderate | Amine |

Regioselectivity in Unsaturated Substrates

In the reduction of α,β-unsaturated carbonyl compounds, two potential products can be formed: the 1,2-reduction product (an allylic alcohol) or the 1,4-reduction product (a saturated carbonyl compound). The regioselectivity of this reaction is highly dependent on the nature of the hydride reagent. While "soft" nucleophiles tend to favor 1,4-addition, "hard" nucleophiles preferentially attack the carbonyl carbon in a 1,2-fashion tcichemicals.com.

Detailed studies specifically on the regioselectivity of this compound in the reduction of α,β-unsaturated substrates are not extensively documented in the available literature. However, the "hardness" of the hydride can be influenced by additives. For instance, the Luche reduction, which employs sodium borohydride in the presence of cerium(III) chloride, famously favors 1,2-reduction to yield allylic alcohols tcichemicals.com. It is plausible that similar strategies could be employed to control the regioselectivity of reductions with this compound.

Diastereoselectivity and Enantioselectivity Studies

The stereochemical outcome of a reduction is of paramount importance in asymmetric synthesis. This includes both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

The enantioselective reduction of prochiral ketones to chiral, non-racemic alcohols is a significant transformation in organic synthesis. This is often achieved through the use of a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst with an achiral hydride source.

While specific studies detailing the use of chiral catalysts with this compound are scarce, the general principle involves the formation of a transient chiral complex that delivers the hydride to one face of the carbonyl group preferentially. Chiral oxazaborolidine catalysts, for example, are commonly used in conjunction with borane reagents for the enantioselective reduction of ketones wikipedia.org. Similarly, chiral ionic liquids have been employed to induce enantioselectivity in sodium borohydride reductions researchgate.net. It is conceivable that analogous systems could be developed for this compound.

The stereoselective synthesis of 1,2- and 1,3-diols is a common objective in natural product synthesis. The reduction of α-hydroxy ketones or β-hydroxy ketones can lead to the formation of syn- or anti-diols, depending on the directing effect of the existing hydroxyl group and the nature of the reducing agent.

For instance, the reduction of β-hydroxy ketones can be directed by chelation control, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and the hydroxyl group, leading to hydride delivery from a specific face. Alternatively, non-chelating conditions can favor a different diastereomer based on steric approach control. While specific data for this compound in diol formation is limited, related borohydride systems have been used to produce monoalkylated 1,2-diols from α-keto esters with complete regiocontrol researchgate.net.

Factors Governing Selectivity (e.g., Solvent, Temperature, Additives)

The selectivity of reductions involving this compound can be significantly influenced by various reaction parameters.

Solvent: The choice of solvent can affect the reactivity and selectivity of borohydride reagents. For a polymer-supported benzyltributylammonium borohydride, dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) were found to be ideal solvents for reductions researchgate.net. The solvent can influence the solubility of the reagent and the substrate, as well as the aggregation state of the borohydride, thereby altering its steric and electronic properties.

Temperature: Reaction temperature is a critical factor. For the aforementioned polymer-supported reagent, the maximum rate of reduction was observed at 55°C in THF researchgate.net. Lowering the temperature can often enhance selectivity by accentuating the small differences in activation energies between competing reaction pathways.

Additives: As previously mentioned, additives can dramatically alter the course of a reduction. Lewis acids like cerium(III) chloride can enhance the 1,2-selectivity in the reduction of enones tcichemicals.com. The addition of an acid catalyst was also found to accelerate the reduction of substrates by polymer-bound borohydride reagents researchgate.netresearchgate.net. The combination of this compound with chlorotrimethylsilane is a prime example of how an additive can enable the reduction of otherwise unreactive functional groups like carboxylic acids researchgate.net.

The following table provides a qualitative overview of the impact of these factors on selectivity.

| Factor | Influence on Selectivity | General Trend/Example |

|---|---|---|

| Solvent | Can alter reactivity and selectivity. | Polar aprotic solvents like THF and DCM are often effective researchgate.net. |

| Temperature | Can affect reaction rate and selectivity. | Lower temperatures generally favor higher selectivity. |

| Additives (Lewis Acids) | Can enhance reactivity and alter chemo- and regioselectivity. | CeCl₃ promotes 1,2-reduction of enones tcichemicals.com. Me₃SiCl enables carboxylic acid reduction researchgate.net. |

| Additives (Acid Catalysts) | Can increase the rate of reduction. | Observed with polymer-supported borohydrides researchgate.netresearchgate.net. |

Comparative Analysis with Other Borohydride Reagents

Relative Reactivity and Selectivity Compared to Alkali Metal Borohydrides (e.g., NaBH₄)

Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild, and selective reducing agent, primarily for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.netjconsortium.com Its reactivity is significantly influenced by the solvent, with protic solvents like methanol (B129727) and ethanol (B145695) being common choices. jconsortium.com However, NaBH₄ is generally ineffective for the reduction of less reactive carbonyl compounds such as esters, carboxylic acids, and amides under standard conditions. borates.todayresearchgate.net

Benzyltriethylammonium borohydride, on the other hand, exhibits enhanced reactivity and solubility in organic solvents due to the large organic cation. This property makes it a valuable reagent in phase-transfer catalysis, where it can effect reductions in non-polar media. researchgate.netbiomedres.us For instance, the reduction of acetophenones using sodium borohydride in organic solvents is significantly slower and gives lower yields compared to when a phase-transfer catalyst like a quaternary ammonium (B1175870) salt is present. researchgate.net This suggests that the lipophilic cation of this compound can facilitate the transfer of the borohydride anion into the organic phase, thereby increasing the reaction rate.

A notable difference in selectivity is observed in the reduction of various functional groups. While NaBH₄ is highly chemoselective for aldehydes and ketones, this compound, particularly when used in combination with other reagents, can exhibit altered and often enhanced reactivity. For example, a combination of this compound and chlorotrimethylsilane (B32843) has been shown to be effective for the anti-Markovnikov hydration of alkenes to alcohols, a transformation not typically associated with NaBH₄ alone.

The increased steric bulk of the benzyltriethylammonium cation compared to a small alkali metal cation like Na⁺ can also influence the stereoselectivity of reductions, although specific comprehensive studies are limited. The choice of cation in borohydride reagents is known to affect the reducing power, with lithium borohydride (LiBH₄) being a stronger reducing agent than NaBH₄ due to the stronger Lewis acidity of the Li⁺ ion, which can coordinate to the carbonyl oxygen and activate it towards reduction. borates.todayharvard.edujsynthchem.com

Table 1: General Reactivity Comparison of Borohydride Reagents

| Functional Group | Sodium Borohydride (NaBH₄) | This compound | Lithium Borohydride (LiBH₄) |

|---|---|---|---|

| Aldehydes | Readily Reduced researchgate.netjconsortium.com | Readily Reduced | Readily Reduced harvard.edu |

| Ketones | Readily Reduced researchgate.netjconsortium.com | Readily Reduced | Readily Reduced harvard.edu |

| Esters | Generally Unreactive borates.todayresearchgate.net | Can be reduced (often with additives) | Reduced borates.todayharvard.edu |

| Carboxylic Acids | Generally Unreactive borates.todayresearchgate.net | Can be reduced (often with additives) | Reduced harvard.edu |

| Amides | Generally Unreactive borates.todayresearchgate.net | Generally Unreactive | Reduced harvard.edu |

| Alkenes | Generally Unreactive | Can be reduced (with additives) | Generally Unreactive |

| Epoxides | Reduced harvard.edu | Reduced dtic.mil | Reduced borates.todayharvard.edu |

| Alkyl Halides | Generally Unreactive | Can be reduced (with additives) | Reduced harvard.edu |

Advantages and Limitations in Synthetic Applications

The distinct characteristics of this compound offer several advantages in synthetic organic chemistry.

Advantages:

Enhanced Solubility in Organic Solvents: The lipophilic nature of the benzyltriethylammonium cation imparts significant solubility in a wide range of organic solvents, including dichloromethane (B109758) and toluene. researchgate.net This allows for reductions to be carried out under homogeneous conditions in non-protic media, which can be advantageous for substrates that are sensitive to protic solvents or when specific solubility is required.

Phase-Transfer Catalysis: It can act as a phase-transfer catalyst itself or be used in phase-transfer catalyzed reactions, facilitating the reaction between an aqueous or solid borohydride and a substrate in an organic phase. researchgate.netbiomedres.us This can lead to faster reaction rates, milder reaction conditions, and higher yields compared to heterogeneous systems. researchgate.net

Modified Reactivity and Selectivity: When used in combination with additives like chlorotrimethylsilane, it displays unique reactivity, enabling transformations such as the reduction of carboxylic acids and the anti-Markovnikov hydration of alkenes. This versatility expands its utility beyond that of simple alkali metal borohydrides.

Milder than LiAlH₄: While more reactive than NaBH₄ in certain applications, it is generally a milder reducing agent than lithium aluminum hydride (LiAlH₄), offering a degree of chemoselectivity. jconsortium.com

Limitations:

Cost: Quaternary ammonium borohydrides are generally more expensive than simple alkali metal borohydrides like NaBH₄, which can be a limiting factor for large-scale syntheses.

Steric Hindrance: The bulky cation might in some cases hinder the approach of the borohydride to sterically congested reaction centers, potentially leading to slower reaction rates or lower yields compared to less hindered reagents.

Product Isolation: The presence of the large quaternary ammonium cation can sometimes complicate the work-up and purification of the final product, requiring specific extraction or crystallization techniques to remove the salt byproduct.

Limited Standalone Reactivity Data: While its use in combination with other reagents is documented, comprehensive studies detailing its reactivity and selectivity as a standalone reagent across a wide range of functional groups are not as readily available as for more common borohydrides.

Comparisons with Other Quaternary Ammonium Borohydrides

Tetrabutylammonium borohydride is another commonly used quaternary ammonium borohydride that shares some similarities with its benzyltriethylammonium counterpart. Both reagents exhibit good solubility in organic solvents and are often employed in similar applications.

The primary difference between the two lies in the nature of the quaternary ammonium cation. The benzyl (B1604629) group in this compound introduces an aromatic ring and a benzylic position, which could potentially influence its reactivity and stability, for instance, through electronic effects or different steric profiles.

In some contexts, the choice between different quaternary ammonium borohydrides may be dictated by subtle differences in their solubility, steric bulk, or the specific requirements of a phase-transfer catalyzed reaction. For example, the efficiency of a phase-transfer catalyst can be dependent on the structure of the quaternary ammonium salt. biomedres.us

Table 2: Comparison of Quaternary Ammonium Borohydrides

| Property | This compound | Tetrabutylammonium Borohydride |

|---|---|---|

| Cation Structure | [C₆H₅CH₂N(CH₂CH₃)₃]⁺ | [N(CH₂CH₂CH₂CH₃)₄]⁺ |

| Solubility | Good in many organic solvents | Good in many organic solvents |

| Primary Use | Reducing agent, Phase-transfer catalysis | Reducing agent, Phase-transfer catalysis |

| Reported Reactivity | Reduction of oximes to hydroxylamines (as a phase-transfer catalyst), reduction of carboxylic acids and alkenes (with additives). | Chemoselective reduction of various functional groups. researchgate.net |

Advanced Research Directions and Future Perspectives

Development of Novel Benzyltriethylammonium Borohydride-Based Reagent Systems

A primary area of future research lies in the development of novel reagent systems that incorporate benzyltriethylammonium borohydride (B1222165). By combining it with other reagents, chemists aim to fine-tune its reactivity and selectivity for specific transformations.

One promising approach involves pairing this compound with Lewis acids. The addition of a Lewis acid can enhance the reducing power of the borohydride and enable reductions that are not possible with the borohydride alone. For instance, the combination with chlorotrimethylsilane (B32843) has shown effectiveness in the reduction of alkenes. smolecule.com

Another avenue of exploration is the development of catalytic systems that utilize this compound as the terminal reductant. This approach would involve a catalytic amount of a transition metal complex that is continuously regenerated by the borohydride, allowing for more efficient and atom-economical reactions.

Researchers are also investigating the immobilization of this compound on solid supports. This would facilitate easier separation of the reagent from the reaction mixture, simplifying purification and enabling the recycling of the reducing agent, which aligns with the principles of green chemistry.

Computational Chemistry and Theoretical Studies on Reaction Pathways

To fully harness the potential of this compound, a deeper understanding of its reaction mechanisms is crucial. Computational chemistry and theoretical studies offer powerful tools to investigate the intricate details of its reactivity.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. This can provide valuable insights into the factors that govern the stereoselectivity and regioselectivity of its reductions. By understanding these factors, chemists can better predict and control the outcomes of their reactions.

Theoretical studies can also elucidate the role of the bulky benzyltriethylammonium cation in modulating the reactivity of the borohydride anion. The steric and electronic effects of the cation are believed to play a significant role in the reagent's unique selectivity, and computational models can help to quantify these effects. smolecule.com

Furthermore, computational screening of potential substrates and reaction conditions can accelerate the discovery of new applications for this compound. By simulating various reaction scenarios, researchers can identify promising candidates for experimental investigation, saving time and resources.

Exploration of New Catalytic Applications Beyond Direct Reduction

While this compound is primarily known as a reducing agent, its potential in other catalytic applications is an exciting area for future research. The borohydride anion can, in principle, participate in a variety of chemical transformations beyond simple hydride transfer.

One area of interest is its potential use in hydroboration reactions. While not a traditional hydroborating agent, its reactivity could be tailored for this purpose through the use of appropriate catalysts or additives. This would expand the repertoire of available hydroboration reagents with potentially unique selectivities.

Another possibility is its involvement in catalytic cycles for C-C and C-heteroatom bond formation. The borohydride could act as a hydride source to regenerate an active catalyst or participate directly in the bond-forming step. Exploring these possibilities could lead to the development of novel and efficient catalytic methodologies.

The unique properties of the benzyltriethylammonium cation could also be exploited in phase-transfer catalysis. chemicalbook.com While the borohydride anion is the reactive species in reductions, the quaternary ammonium (B1175870) salt structure could facilitate the transfer of other anions between aqueous and organic phases, opening up possibilities for a broader range of catalytic applications. chemicalbook.com

Sustainable and Green Chemistry Approaches to this compound Utilization

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on this compound will undoubtedly focus on aligning its use with these principles.

A key aspect of this is the development of more environmentally friendly synthesis routes for the reagent itself. Current methods often involve the use of hazardous reagents and solvents. smolecule.com Research into alternative synthetic pathways that utilize greener solvents and starting materials is needed.

Furthermore, exploring the use of this compound in solvent-free or aqueous reaction media would greatly enhance its green credentials. The solubility of quaternary ammonium borohydrides in various solvents, including chlorinated hydrocarbons and toluene, provides a starting point for investigating reactions in less hazardous solvent systems. thieme-connect.de The use of flow chemistry and microreactor technology could also contribute to safer and more sustainable processes. beilstein-journals.org

Emerging Applications in Complex Molecule Synthesis

The unique reactivity and selectivity of this compound make it a valuable tool for the synthesis of complex organic molecules, including natural products and pharmaceuticals. Future research will likely see its application in increasingly sophisticated synthetic strategies.

In the context of total synthesis, the selective reduction of one functional group in the presence of others is a constant challenge. The ability of this compound to selectively reduce certain carbonyl groups while leaving others untouched is a significant advantage. smolecule.com For example, its ability to selectively reduce carboxylic acids in the presence of esters and other functional groups is a valuable transformation. smolecule.com

The development of asymmetric reductions using chiral versions of this compound or in combination with chiral catalysts is a particularly exciting prospect. This would allow for the direct synthesis of enantioenriched alcohols, which are important building blocks in the pharmaceutical industry.

Furthermore, the application of this reagent in cascade reactions, where multiple transformations occur in a single pot, could lead to more efficient and elegant synthetic routes. By carefully designing the reaction sequence, complex molecular architectures could be constructed in a fraction of the steps required by traditional methods. The synthesis of 1-deoxythiosugars is an example where a borohydride exchange resin was used in the reduction step of a multi-step synthesis.

Conclusion

Summary of Key Contributions of Benzyltriethylammonium Borohydride (B1222165) to Synthetic Chemistry

The primary contribution of benzyltriethylammonium borohydride to synthetic chemistry lies in its efficacy as a selective reducing agent. Its bulky benzyltriethylammonium cation significantly influences the reactivity of the borohydride anion, allowing for a degree of chemoselectivity not always achievable with simpler borohydrides like sodium borohydride.

One of the most notable applications is the selective reduction of carbonyl compounds. nih.gov In conjunction with Lewis acids such as chlorotrimethylsilane (B32843), this reagent system can efficiently reduce carboxylic acids to their corresponding primary alcohols. tandfonline.com This method is particularly valuable as it can leave other sensitive functional groups, like esters and nitro groups, intact, offering a powerful tool for the synthesis of complex molecules.

Another significant contribution is its role in the anti-Markovnikov hydration of alkenes. This process allows for the formation of alcohols where the hydroxyl group is added to the less substituted carbon of the double bond, a regioselectivity that is often challenging to achieve with other methods.

The compound also functions as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. While the related benzyltriethylammonium chloride is more commonly cited in this context, the borohydride salt can also participate in such reactions, enhancing reaction rates and yields in heterogeneous systems.

The table below summarizes some of the key transformations enabled by this compound:

| Transformation | Substrate | Product | Key Features |

| Selective Reduction | Carboxylic Acids | Primary Alcohols | High selectivity in the presence of other functional groups (with Lewis acids). tandfonline.com |

| Reduction | Aldehydes & Ketones | Alcohols | A milder alternative to more reactive hydrides like lithium aluminum hydride. nih.gov |

| Anti-Markovnikov Hydration | Alkenes | Alcohols | Provides access to less substituted alcohols. |

| Phase-Transfer Catalysis | Various | Various | Facilitates reactions in two-phase systems. |

Unresolved Research Questions and Future Challenges

Despite its utility, the full potential of this compound is yet to be realized, and several research questions and challenges remain.

Expanding the Synthetic Scope: A primary challenge is to further expand the repertoire of selective transformations that can be achieved with this reagent. While its selectivity for certain carbonyls is established, its application in the reduction of other functional groups, or in more complex cascade reactions, remains an area ripe for exploration. The development of new synthetic methods utilizing this reagent for the synthesis of complex, biologically active natural products is a significant future direction. nih.gov

Mechanistic and Computational Studies: There is a notable lack of in-depth mechanistic and computational studies concerning reactions involving this compound. A deeper understanding of the reaction pathways, the precise role of the cation in influencing reactivity, and the transition states involved would enable the rational design of new and more efficient synthetic protocols. Such studies could help to predict and control the stereoselectivity of reductions, an area that is currently not well-documented.

Scalability and Industrial Application: While effective on a laboratory scale, the scalability of reactions employing this compound for industrial applications presents a challenge. The cost-effectiveness and ease of handling of the reagent on a large scale, as well as the management of any byproducts, are crucial factors that need to be addressed for its wider adoption in industrial processes.

Development of Novel Borohydride Reagents: The unique properties of this compound inspire the design and synthesis of other novel organic borohydride salts. nih.gov Future research could focus on creating a library of such reagents with tailored steric and electronic properties to achieve even higher levels of selectivity and reactivity for specific applications, including areas beyond traditional organic synthesis, such as materials science and hydrogen storage. nih.gov

Q & A

Q. What is the mechanistic role of benzyltriethylammonium borohydride in the reduction of carboxylic acids?

BnEt3NBH4 acts as a phase-transfer catalyst (PTC) that enhances the solubility and reactivity of borohydride ions (BH4<sup>−</sup>) in non-polar solvents like dichloromethane. The quaternary ammonium cation facilitates the transfer of BH4<sup>−</sup> into the organic phase, enabling nucleophilic attack on the carbonyl carbon of carboxylic acids. This mechanism avoids the need for protic solvents, reducing side reactions like esterification .

Q. How do solvent choices influence the efficiency of BnEt3NBH4-mediated reductions?

Optimal solvents include dichloromethane or THF, which stabilize the ion pair (BnEt3N<sup>+</sup>BH4<sup>−</sup>) while minimizing hydrolysis. Polar aprotic solvents enhance borohydride availability, whereas protic solvents (e.g., methanol) compete for BH4<sup>−</sup>, leading to hydrogen evolution and reduced yields. Systematic solvent screening via <sup>11</sup>B NMR can track borohydride stability .

Q. What are the key spectroscopic methods to monitor BnEt3NBH4-driven reactions?

- <sup>11</sup>B NMR : Identifies intermediates like BH3OH<sup>−</sup> during borohydride decomposition .

- FTIR : Tracks carbonyl group disappearance (C=O stretch at ~1700 cm<sup>−1</sup>) and alcohol formation (O-H stretch at ~3400 cm<sup>−1</sup>) .

- Raman Spectroscopy : Monors structural changes in borohydride complexes (e.g., B-H vibrations at ~2100–2300 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for BnEt3NBH4-based reductions?

RSM using a central composite design (CCD) can model interactions between variables (e.g., temperature, borohydride concentration, solvent ratio). For example:

| Variable | Range Tested | Optimal Value | p-value (Significance) |

|---|---|---|---|

| Temperature | 25–60°C | 45°C | <0.05 |

| [BH4<sup>−</sup>] | 0.1–0.5 M | 0.3 M | <0.01 |

| Solvent Ratio | CH2Cl2:H2O (3:1–10:1) | 8:1 | <0.05 |

ANOVA analysis of CCD data identifies significant quadratic terms and interactions, enabling precise optimization of yield and selectivity .

Q. What strategies mitigate hydrogen evolution during BnEt3NBH4 reductions?

Hydrogen gas (H2) forms via borohydride hydrolysis (BH4<sup>−</sup> + 2H2O → BO2<sup>−</sup> + 4H2). To suppress this:

- Use anhydrous solvents and inert atmospheres (N2/Ar).

- Add stabilizing agents (e.g., crown ethers) to reduce water contamination .

- Electrochemical studies show that H2 evolution correlates with borohydride concentration; lower [BH4<sup>−</sup>] (≤0.2 M) minimizes gas formation .

Q. How does BnEt3NBH4 compare to NaBH4 or LiBH4 in selectivity and kinetics?

- Selectivity : BnEt3NBH4 preferentially reduces carboxylic acids over esters or amides due to its lower basicity, unlike NaBH4, which requires acidic additives .

- Kinetics : Phase-transfer catalysis accelerates reaction rates by 5–10× compared to NaBH4 in polar solvents. Activation energy (Ea) for BnEt3NBH4 reductions is ~40 kJ/mol, versus ~60 kJ/mol for NaBH4 .

Q. What in-situ techniques characterize transient intermediates in BnEt3NBH4 reactions?

- Electrochemical Mass Spectrometry (EC-MS) : Detects volatile intermediates (e.g., H2, B(OH)3) during borohydride oxidation .

- Stopped-Flow Spectroscopy : Captures short-lived species like BH3OH<sup>−</sup> (lifetime <1 ms) in hydrolysis pathways .

- DFT Modeling : Predicts adsorption energies of BH4<sup>−</sup> on catalyst surfaces, aiding mechanistic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.